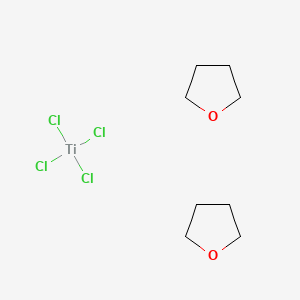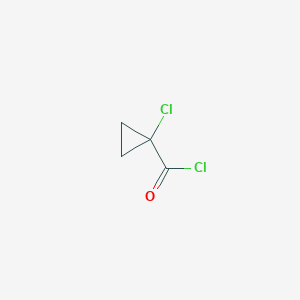
Tetrachlorobis(tetrahydrofuran)titanium(IV)
Descripción general
Descripción
Tetrachlorobis(tetrahydrofuran)titanium(IV), also known as TiCl4-THF, is a commonly used reagent in organic synthesis due to its Lewis acidic properties . It is used as a catalyst in various Friedel-Crafts reactions for the synthesis of aromatic compounds .
Synthesis Analysis
While specific synthesis methods for Tetrachlorobis(tetrahydrofuran)titanium(IV) were not found in the search results, it is known to be a commonly used reagent in organic synthesis . It is used as a catalyst in various Friedel-Crafts reactions for the synthesis of aromatic compounds .Molecular Structure Analysis
The linear formula for Tetrachlorobis(tetrahydrofuran)titanium(IV) is TiCl4 · 2THF . The molecular weight is 333.89 .Chemical Reactions Analysis
Tetrachlorobis(tetrahydrofuran)titanium(IV) is used as a catalyst in various Friedel-Crafts reactions for the synthesis of aromatic compounds . It can also be used as a catalyst in intermolecular hydroamination reactions .Physical And Chemical Properties Analysis
Tetrachlorobis(tetrahydrofuran)titanium(IV) is a crystalline form of TiCl4 . It has a melting point of 126-128 °C (lit.) . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Complex Formation and Ligand Binding
Tetrachlorobis(tetrahydrofuran)titanium(IV) is involved in the formation of various complexes. For instance, it reacts with bidentate Schiff bases in the presence of trimethylamine to yield complexes characterized by spectral studies (Sharma, Khera, & Kaushik, 1983). Similarly, the reaction of titanium tetrachloride with aromatic nitrogen bases leads to neutral complexes where the titanium atom is bonded to chloro and nitrogen atoms, forming a distorted octahedral environment around the titanium atom (Hensen, Lemke, & Bolte, 1999).
Structural Analysis
Structural analysis of titanium(IV) complexes is a significant area of research. For example, the crystal structure of di-μ-chloro-tetrachlorobis(diethyl o-phthalate)dititanium(III) was determined by X-ray diffraction, revealing octahedral coordination of titanium(III) ions (Sobota, Ejfler, Utko, & Lis, 1991). Moreover, complexes such as trans-tetrachlorobis(N,N,N',N',N'',N''-hexamethyl-phosphoric triamide-O)titanium have been studied for their monomeric structure and octahedral coordination around the metal center (Clegg, O'neil, Henderson, & Mulvey, 1993).
Photocatalytic Applications
Titanium(IV) compounds have been investigated for photocatalytic applications. For instance, the photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(IV) oxide showed high efficiency and quantum efficiency when palladium was used as a co-catalyst (Nakanishi, Tanaka, Hashimoto, & Kominami, 2017).
Synthesis and Chemical Reactions
Tetrachlorobis(tetrahydrofuran)titanium(IV) is involved in various synthesis and chemical reactions. For example, tetrahydrofurans and tetrahydropyrans tethered to arenes were shown to undergo cyclisation to tetralins when exposed to titanium tetrachloride, suggesting a highly stereospecific S N 2 type mechanism (Harrowven & Dainty, 1997).
Impurity Analysis in Production
In the production of titanium tetrachloride, impurities such as iron chlorides and vanadium chlorides can be produced. The purification process often involves removal techniques, and the residue analysis offers insights into the composition of such impurities, which include titanium, copper, chlorine, and vanadium (Gu, Wang, & Yang, 2019).
Antimicrobial Studies
Complexes involving titanium(IV) have been studied for their antimicrobial potential. For instance, bis(cyclopentadienyl)titanium(IV) derivatives with Schiff bases derived from 2-amino-5-phenyl-1,3,4-thiadiazole were synthesized and characterized, with studies conducted to assess their growth-inhibiting potential against various fungal and bacterial strains (Srivastava, Pandey, & Sengupta, 2005).
Safety And Hazards
Tetrachlorobis(tetrahydrofuran)titanium(IV) is considered hazardous. It is classified as a flammable solid and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust, washing hands thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
Propiedades
IUPAC Name |
oxolane;tetrachlorotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.4ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWBMENBONGPSB-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.Cl[Ti](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl4O2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449843 | |
| Record name | Tetrachlorobis(tetrahydrofuran)titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachlorobis(tetrahydrofuran)titanium(IV) | |
CAS RN |
31011-57-1 | |
| Record name | Tetrachlorobis(tetrahydrofuran)titanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31011-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorobis(tetrahydrofuran)titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachlorobis(tetrahydrofuran)titanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)












